(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol
Description
(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a chiral secondary alcohol with a molecular formula of C₇H₁₄O₂ (molecular weight: 130.18 g/mol). Its structure features a methyl group at the stereogenic C2 position (S-configuration) and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at the C3 position of the propan-1-ol backbone.
Properties
IUPAC Name |
(2S)-2-methyl-3-(oxolan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOASAKTOAKPAB-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-oxolanylpropanal with a suitable reducing agent, such as sodium borohydride, under controlled conditions to yield the desired alcohol. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure selectivity.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol may involve the use of catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This method allows for large-scale production with high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetone.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Methyl-3-(oxolan-2-yl)propanal or 2-Methyl-3-(oxolan-2-yl)propanoic acid.
Reduction: 2-Methyl-3-(oxolan-2-yl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol can be used as an intermediate in the synthesis of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural motifs with (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol:
Key Comparison Points
Stereochemical Specificity :
- The (2S)-configuration in the target compound and phytonadione underscores the importance of stereochemistry in biological systems. Phytonadione’s pharmacopeial specifications mandate strict isomer purity (>97% E-isomer), suggesting analogous quality control may apply to the target compound in pharmaceutical contexts .
- In contrast, the racemic oxolan-derived alcohol in highlights the synthetic challenges of isolating enantiomers and their impact on reactivity .
Functional Group Influence: The indole-based propan-2-ol derivatives () exhibit adrenoceptor binding due to their aromatic and methoxy groups, unlike the target compound’s simpler structure. This suggests that bulky aromatic substituents enhance receptor interactions, whereas the oxolan ring may prioritize solubility or metabolic stability . The aminomethyl group in rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol enables nucleophilic reactivity, contrasting with the target compound’s alcohol and methyl groups, which may favor hydrogen bonding or steric effects .
Physicochemical Properties :
- The oxolan ring in the target compound likely enhances rigidity and moderate hydrophilicity compared to phytonadione’s long alkyl chain, which confers lipophilicity .
- Thermodynamic models () imply that local composition effects (e.g., hydrogen bonding in alcohols) could influence the target compound’s solubility in mixtures, though direct data are unavailable .
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